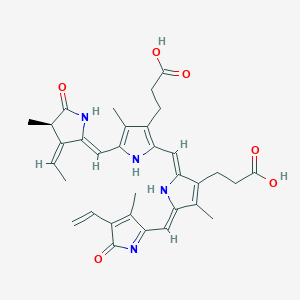
(3Z)-Phytochromobilin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytochromobilin is a member of the class of bilins which functions as the chromophore of light-sensing phytochromes in plants. It has a role as a cofactor and a phytochrome chromophore.
科学研究应用
Biosynthesis of Phytochrome Chromophore
(3Z)-Phytochromobilin is synthesized from biliverdin IX alpha through the action of phytochromobilin synthase, a ferredoxin-dependent enzyme. This synthesis is an essential step in the formation of the phytochrome chromophore, which is vital for the photoreceptive function of phytochromes in plants. The conversion of biliverdin to this compound occurs prior to its isomerization to (3E)-phytochromobilin, indicating its role as an immediate precursor in this biosynthetic pathway .
Table 1: Key Enzymatic Reactions Involving this compound
| Reaction | Enzyme | Substrate | Product |
|---|---|---|---|
| Biliverdin reduction | Phytochromobilin synthase | Biliverdin IX alpha | This compound |
| Isomerization | Isomerase | This compound | (3E)-Phytochromobilin |
Photoreception and Signal Transduction
The primary function of this compound lies in its role as a chromophore for phytochromes, which are involved in light sensing and signal transduction pathways. Upon absorption of red or far-red light, this compound undergoes isomerization to (3E)-phytochromobilin, triggering conformational changes in phytochrome proteins that lead to various physiological responses such as seed germination, stem elongation, and flowering .
Case Study: Phytochrome Functionality in Tomato Plants
Research has shown that deficiency in phytochrome chromophore biosynthesis, including that of this compound, adversely affects sugar metabolism and fruit ripening in tomato plants. Specifically, the lack of this chromophore delays ethylene production and alters auxin signaling pathways, which are crucial for fruit development and maturation .
Biotechnological Applications
The unique properties of this compound have led to its exploration in various biotechnological applications:
- Optogenetics : Phytochromes, utilizing this compound as a chromophore, have been employed to control gene expression and signal transduction in mammalian cells through light activation. This approach allows for precise spatial and temporal control over cellular processes .
- Synthetic Biology : The incorporation of this compound into synthetic biological systems enables the development of light-responsive devices and pathways that can be used for environmental monitoring or targeted therapeutic strategies.
Table 2: Applications of this compound in Biotechnology
| Application | Description |
|---|---|
| Optogenetics | Control of gene expression via light activation using phytochrome systems |
| Synthetic Biology | Development of light-responsive circuits for environmental sensing |
Future Directions and Research Opportunities
Ongoing research into this compound focuses on understanding its structural properties and interactions within phytochrome complexes. Advances in crystallography and spectroscopy may provide deeper insights into the mechanisms by which this compound mediates light perception and signal transduction. Furthermore, exploring its applications beyond plants could open new avenues for medical and agricultural innovations.
属性
分子式 |
C33H36N4O6 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI 键 |
LXWZWRRIEITWMN-ZUTFDUMMSA-N |
SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |
手性 SMILES |
C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |
规范 SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |
同义词 |
phytochromobilin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















